
mPEG7-CH2COOH
Vue d'ensemble
Description
mPEG7-CH2COOH: is a polyethylene glycol derivative containing a terminal carboxylic acid group. This compound is widely used in various scientific and industrial applications due to its unique properties, such as enhanced solubility in aqueous media and reduced immunogenicity. The structure of this compound consists of a methoxy polyethylene glycol chain with seven ethylene glycol units and a terminal carboxylic acid group, making it an effective linker in drug delivery, diagnostics, and biotechnology research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of mPEG7-CH2COOH typically involves the reaction of methoxy polyethylene glycol with a carboxylating agent. One common method is the reaction of methoxy polyethylene glycol with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the carboxylic acid derivative. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions: mPEG7-CH2COOH undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups in the presence of activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds.
Esterification Reactions: The carboxylic acid group can also react with alcohols in the presence of a catalyst, such as sulfuric acid, to form esters.
Common Reagents and Conditions:
EDC or DCC: Used as activators for amide bond formation.
Sulfuric Acid: Used as a catalyst for esterification reactions.
Organic Solvents: Dichloromethane, tetrahydrofuran, and methanol are commonly used solvents in these reactions
Major Products:
Amides: Formed from the reaction with primary amines.
Applications De Recherche Scientifique
mPEG7-CH2COOH has a wide range of applications in scientific research, including:
Chemistry:
- Used as a linker in the synthesis of complex molecules.
- Employed in the modification of surfaces to improve hydrophilicity and reduce non-specific binding .
Biology:
- Utilized in the conjugation of biomolecules, such as proteins and peptides, to enhance their solubility and stability .
Medicine:
- Applied in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
- Used in the development of diagnostic agents for imaging and detection .
Industry:
- Employed in the production of biocompatible materials for medical devices and implants.
- Used in the formulation of personal care products to enhance their performance and stability .
Mécanisme D'action
The mechanism of action of mPEG7-CH2COOH primarily involves its ability to form stable covalent bonds with other molecules through its terminal carboxylic acid group. This allows it to act as an effective linker in various applications. The hydrophilic polyethylene glycol chain enhances the solubility and biocompatibility of the conjugated molecules, reducing immunogenicity and improving their overall performance .
Comparaison Avec Des Composés Similaires
mPEG5-CH2COOH: Contains five ethylene glycol units and a terminal carboxylic acid group.
mPEG10-CH2COOH: Contains ten ethylene glycol units and a terminal carboxylic acid group.
Comparison:
Solubility: mPEG7-CH2COOH offers a balance between solubility and molecular weight, making it suitable for a wide range of applications.
Biocompatibility: The methoxy polyethylene glycol structure of this compound provides enhanced biocompatibility and reduced immunogenicity compared to shorter or longer polyethylene glycol derivatives
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O10/c1-20-2-3-21-4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17(18)19/h2-16H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTUXIWJLBRXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


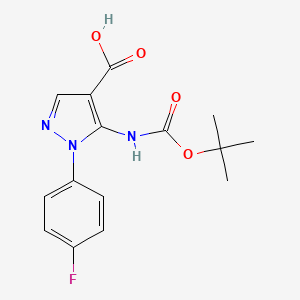
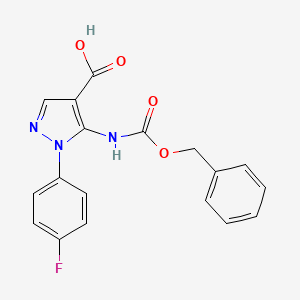

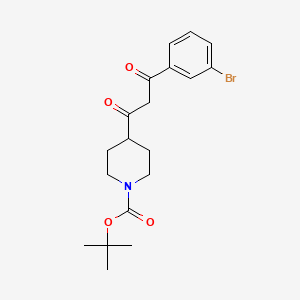
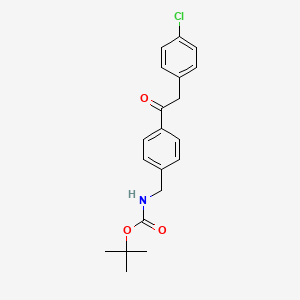
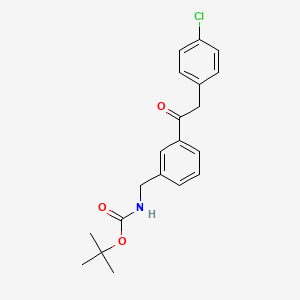
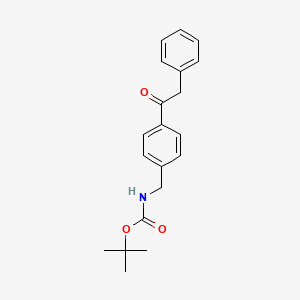
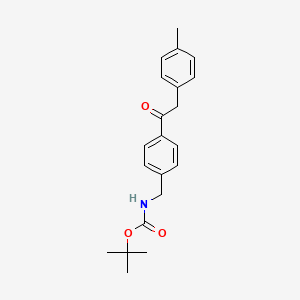
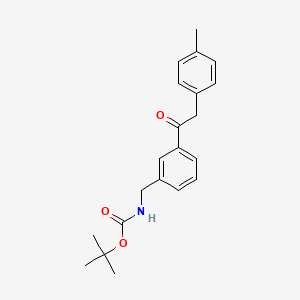
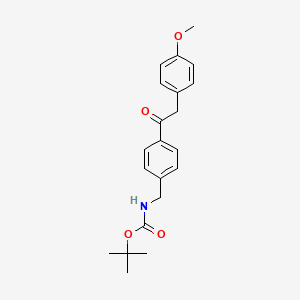
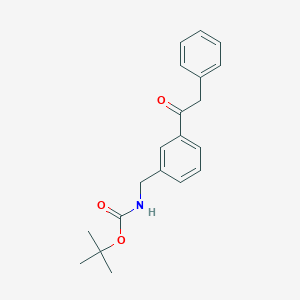
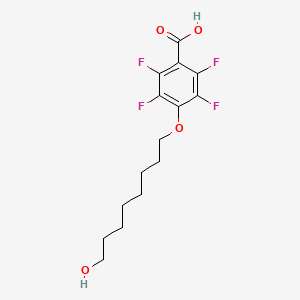
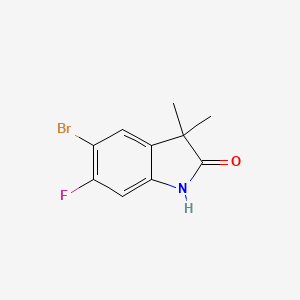
![{4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine](/img/structure/B3200481.png)
